3-Octadecyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
3-Octadecyl-1H-pyrrole-2-carbaldehyde is a derivative of pyrrole-2-carboxaldehyde, characterized by the presence of an octadecyl group at the third position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyrrole-2-carboxaldehyde with octadecylamine under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, with a strong acid like hydrochloric acid or sulfuric acid acting as a catalyst. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Octadecyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Octadecyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-Octadecyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
3-Octadecyl-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Octadecyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydrophobic octadecyl chain can facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Pyrrole-2-carboxaldehyde: The parent compound, lacking the octadecyl group.
3-Methyl-1H-pyrrole-2-carbaldehyde: A similar compound with a methyl group instead of an octadecyl group.
3-Phenyl-1H-pyrrole-2-carbaldehyde: A derivative with a phenyl group at the third position.
Uniqueness: 3-Octadecyl-1H-pyrrole-2-carbaldehyde is unique due to its long hydrophobic octadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its potential for applications in materials science and biological systems, distinguishing it from other pyrrole-2-carboxaldehyde derivatives .
Properties
CAS No. |
93362-23-3 |
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Molecular Formula |
C23H41NO |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
3-octadecyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-24-23(22)21-25/h19-21,24H,2-18H2,1H3 |
InChI Key |
ARPHYDIAUDPWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(NC=C1)C=O |
Origin of Product |
United States |
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